molecular formula C7H7NO4 B372506 [(4-oxo-1(4H)-pyridinyl)oxy]acetic acid

[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid

Cat. No.: B372506
M. Wt: 169.13g/mol
InChI Key: URZCAFPZLHTWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Oxo-1(4H)-pyridinyl)oxy]acetic acid is a pyridine-derived organic compound featuring a 4-oxo-pyridinyl ring linked via an ether oxygen to an acetic acid moiety.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13g/mol

IUPAC Name

2-(4-oxopyridin-1-yl)oxyacetic acid

InChI

InChI=1S/C7H7NO4/c9-6-1-3-8(4-2-6)12-5-7(10)11/h1-4H,5H2,(H,10,11)

InChI Key

URZCAFPZLHTWHL-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=O)OCC(=O)O

Canonical SMILES

C1=CN(C=CC1=O)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenation significantly alters physicochemical and biological properties. For example:

  • 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid (CAS 56187-37-2) exhibits increased molecular weight (222.02 g/mol) and altered electronic properties due to electron-withdrawing chlorine atoms. This compound is used in safety studies and coordination complexes .

Key Insight: Halogens improve stability and modulate bioactivity but may reduce solubility due to increased hydrophobicity.

Chain Length Variations

The distance between the pyridinyl ring and carboxylic acid critically impacts enzyme inhibition. highlights:

Compound Chain Length (Carbon Atoms) IC50 (μM) Activity vs. Compound 1
Compound 46 2 (acetic acid) Submicromolar 14× more potent
Compound 49 6 (hexanoic acid) Submicromolar 14× more potent
Compound 48 5 (pentanoic acid) 3.56 ± 0.13 Moderate activity
Compound 47 4 (butanoic acid) 15.24 ± 1.41 25× less potent

Optimal activity is observed with shorter (acetic acid) and longer (hexanoic acid) chains, suggesting conformational flexibility is critical for target engagement .

Heterocyclic Ring Modifications

Replacing the pyridinyl ring with other heterocycles alters electronic and steric profiles:

Key Insight: Larger aromatic systems (e.g., quinoline) may improve target affinity but hinder pharmacokinetic properties.

Substituent Effects on Bioactivity

  • Coordination Chemistry : The manganese complex Mn(H₂O)₆₂·2H₂O (4-OPA = 4-oxo-1(4H)-pyridineacetate) highlights the ligand’s ability to stabilize metal ions via the carboxylate and pyridinyl oxygen, relevant in catalytic or therapeutic applications .

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